molecular formula C19H17FN4OS B2549886 [4-(2-Fluorophenyl)piperazino](4-phenyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 477863-64-2

[4-(2-Fluorophenyl)piperazino](4-phenyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2549886
CAS No.: 477863-64-2
M. Wt: 368.43
InChI Key: KDDUFNRXJZVCGN-UHFFFAOYSA-N
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Description

[4-(2-Fluorophenyl)piperazino](4-phenyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H17FN4OS and its molecular weight is 368.43. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) describes the microwave-assisted synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which are structurally related to the compound . These compounds, containing various heterocyclic nuclei, were evaluated for antimicrobial, antilipase, and antiurease activities, showing good to moderate effectiveness against test microorganisms. Some compounds exhibited notable antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Activities of Thiazolopyrazine-incorporated Tetracyclic Quinolones

Inoue et al. (1994) synthesized a series of 8-substituted-9,1-[(N-methylimino)methano]-7-fluoro-5-oxo-5H-thiazolo[3,2-alpha]-quinoline-4-carboxylic acids with a unique thiazolopyrazine-incorporated tetracyclic structure. These compounds displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as a new class of antibacterial agents (Inoue, Kondo, Taguchi, Jinbo, Sakamoto, & Tsukamoto, 1994).

Synthesis and Structural Exploration of Bioactive Heterocycles

Prasad et al. (2018) focused on the synthesis and structural characterization of a novel bioactive heterocycle, which was evaluated for antiproliferative activity. The structural analysis, including X-ray diffraction, revealed the molecule's stability and potential biological relevance, demonstrating the importance of structural exploration in the development of new therapeutic agents (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Synthesis and Biological Activity of Triazole Analogues of Piperazine

Nagaraj et al. (2018) developed a new series of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds, which were assessed for antibacterial activity against various human pathogenic bacteria. Certain derivatives showed significant inhibition of bacterial growth, indicating their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Synthesis and Antibacterial Activities of Piperazine Derivatives

Qi (2014) reported the synthesis and antibacterial activities of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives. These compounds exhibited notable antibacterial activities at low concentrations, showcasing the therapeutic potential of such derivatives (Qi, 2014).

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(4-phenylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS/c20-15-8-4-5-9-16(15)23-10-12-24(13-11-23)19(25)18-17(21-22-26-18)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDUFNRXJZVCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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